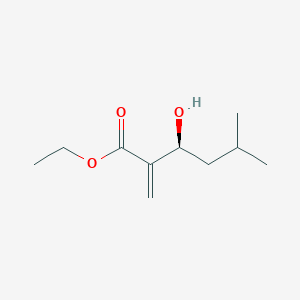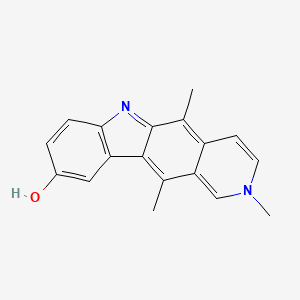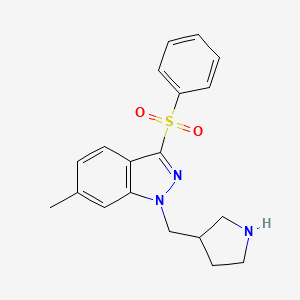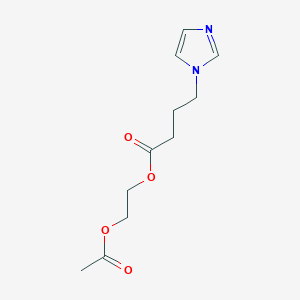
1-(4-Hexylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hexylphenyl)ethan-1-ol is an organic compound with the molecular formula C14H22O It is a type of alcohol that features a hexyl group attached to a phenyl ring, which is further connected to an ethan-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Hexylphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-Hexylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in a solvent like methanol or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Hexylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-Hexylphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can lead to the formation of 1-(4-Hexylphenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(4-Hexylphenyl)ethyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 1-(4-Hexylphenyl)ethanone
Reduction: 1-(4-Hexylphenyl)ethane
Substitution: 1-(4-Hexylphenyl)ethyl chloride
Applications De Recherche Scientifique
1-(4-Hexylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Hexylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, affecting their structure and function. Additionally, the phenyl ring and hexyl group contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Isobutylphenyl)ethanol: Similar in structure but with an isobutyl group instead of a hexyl group.
1-(4-Methoxyphenyl)ethanol: Contains a methoxy group on the phenyl ring.
1-(4-Hexylphenyl)ethanone: The ketone analog of 1-(4-Hexylphenyl)ethan-1-ol.
Uniqueness
This compound is unique due to its specific combination of a hexyl group and a hydroxyl group attached to a phenyl ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H22O |
|---|---|
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
1-(4-hexylphenyl)ethanol |
InChI |
InChI=1S/C14H22O/c1-3-4-5-6-7-13-8-10-14(11-9-13)12(2)15/h8-12,15H,3-7H2,1-2H3 |
Clé InChI |
QOWWXERCAKCLCM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(2H-1,3-benzodioxol-5-yl)-4-{[7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy}-6,7-dimethoxy-3H-naphtho[2,3-c]furan-1-one](/img/structure/B12516469.png)



methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12516503.png)


![4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine](/img/structure/B12516510.png)


![7-[2-(2-Hydroxy-4-sulfophenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B12516531.png)

![[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[3-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12516538.png)

